2-Ethyl-6-methyl-5-phenylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-628644, also known as 2-ethyl-6-methyl-5-phenylpyrimidin-4(3H)-one, is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . It is primarily recognized for its role as an inhibitor of the p38α mitogen-activated protein kinase (MAPK), which is involved in various cellular processes such as inflammation and cell differentiation .
Preparation Methods
The synthesis of WAY-628644 involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrimidinone Ring: The pyrimidinone ring is formed through a cyclization reaction involving an appropriate precursor.
Substitution Reactions: The ethyl, methyl, and phenyl groups are introduced through substitution reactions using suitable reagents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve a high purity level.
Chemical Reactions Analysis
WAY-628644 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Scientific Research Applications
WAY-628644 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a reference compound in studies involving p38α MAPK inhibitors.
Biology: The compound is utilized in research to understand the role of p38α MAPK in cellular processes such as inflammation and apoptosis.
Mechanism of Action
WAY-628644 exerts its effects by inhibiting the activity of p38α MAPK. This kinase is involved in the signaling pathways that regulate inflammatory responses and cell differentiation. By inhibiting p38α MAPK, WAY-628644 can modulate these cellular processes, making it a valuable tool in research focused on inflammation and related diseases .
Comparison with Similar Compounds
WAY-628644 can be compared with other p38α MAPK inhibitors, such as:
SB203580: Another well-known p38α MAPK inhibitor with a different chemical structure.
BIRB 796: A potent inhibitor of p38α MAPK with distinct pharmacological properties.
VX-702: A selective p38α MAPK inhibitor used in various research studies.
WAY-628644 is unique due to its specific chemical structure and its high selectivity for p38α MAPK, which makes it a valuable compound for targeted research .
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-ethyl-4-methyl-5-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H14N2O/c1-3-11-14-9(2)12(13(16)15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,15,16) |
InChI Key |
IPQBVKLZYYDUBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C(=O)N1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.